

Application Notes and Protocols for Peptide P7 (BDZ-P7) in Cell Culture

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Compound of Interest

Compound Name: BDZ-P7

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Introduction

Peptide P7 is a novel antagonist of basic fibroblast growth factor (bFGF), a key signaling molecule implicated in tumor progression, angiogenesis, and cell proliferation.^{[1][2][3]} This document provides detailed protocols for the in vitro application of Peptide P7 in cell culture, with a specific focus on its effects on the SKOV3 human ovarian cancer cell line. The provided methodologies and data are intended to guide researchers in evaluating the therapeutic potential of this peptide. While Peptide P7 has shown minimal cytotoxic effects on its own, it significantly inhibits the proliferation and migration of cancer cells stimulated by bFGF.^{[1][3]}

Mechanism of Action

Peptide P7 functions by specifically binding to bFGF, thereby inhibiting its downstream signaling pathways.^[1] In the context of cancer, bFGF promotes cell proliferation, migration, and invasion. By neutralizing bFGF, Peptide P7 effectively downregulates the expression of invasion-associated factors, including urokinase-type plasminogen activator (uPA), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9).^{[1][3]}

Data Presentation

Table 1: Effect of Peptide P7 on SKOV3 Cell Proliferation

Peptide P7 Concentration (μM)	Mean Cell Inhibitory Rate (%)
0.25	6.47
1	7.56
4	8.33
16	9.66

Data represents the inhibitory effect of Peptide P7 alone on SKOV3 cell proliferation. The inhibitory effect was not statistically significant.[\[1\]](#)

Table 2: Inhibitory Effect of Peptide P7 on bFGF-Stimulated SKOV3 Cell Proliferation

Peptide P7 Concentration (μM)	Mean Inhibition Rate of bFGF-Stimulated Proliferation (%)
0.25	21.83
1	49.47
4	89.67
16	94.43

Data represents the inhibitory effect of varying concentrations of Peptide P7 on SKOV3 cells stimulated with 10 ng/ml bFGF.[\[1\]](#)

Experimental Protocols

Peptide P7 Reconstitution and Storage

Note: This is a general guideline. Please refer to the manufacturer's specific instructions for the lot of Peptide P7 you are using.

- **Reconstitution:** For a 1 mM stock solution, reconstitute the lyophilized peptide in sterile distilled water or a buffer such as PBS. For example, for a peptide with a molecular weight of 754.93 g/mol , dissolve 0.755 mg in 1 mL of solvent. Gently vortex to dissolve.

- Storage:
 - Lyophilized Peptide: Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Keep dry and protected from light.[\[2\]](#)
 - Reconstituted Peptide: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.[\[2\]](#)

Cell Culture and Maintenance of SKOV3 Cells

- Cell Line: SKOV3 human ovarian adenocarcinoma cell line.
- Culture Medium: McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS).
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh medium and re-plate at the desired density.

MTT Assay for Cell Proliferation

This protocol is adapted for assessing the effect of Peptide P7 on bFGF-stimulated SKOV3 cell proliferation.[\[1\]](#)

- Materials:
 - SKOV3 cells
 - 96-well culture plates
 - Peptide P7 stock solution
 - bFGF stock solution (e.g., human recombinant bFGF)
 - Serum-free culture medium

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
- Procedure:
 - Seed SKOV3 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate overnight.[\[1\]](#)
 - Serum-starve the cells for 24 hours by replacing the medium with serum-free medium.[\[1\]](#)
 - Prepare treatment solutions in serum-free medium:
 - Control: Medium only.
 - bFGF only: 10 ng/mL bFGF.[\[1\]](#)
 - Peptide P7 only: Desired concentrations of Peptide P7 (e.g., 0.25, 1, 4, 16 μ M).[\[1\]](#)
 - Peptide P7 + bFGF: Desired concentrations of Peptide P7 mixed with 10 ng/mL bFGF.[\[1\]](#)
 - Remove the serum-free medium from the wells and add 100 μ L of the respective treatment solutions.
 - Incubate for 48 hours at 37°C.[\[1\]](#)
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability or inhibition relative to the control wells.

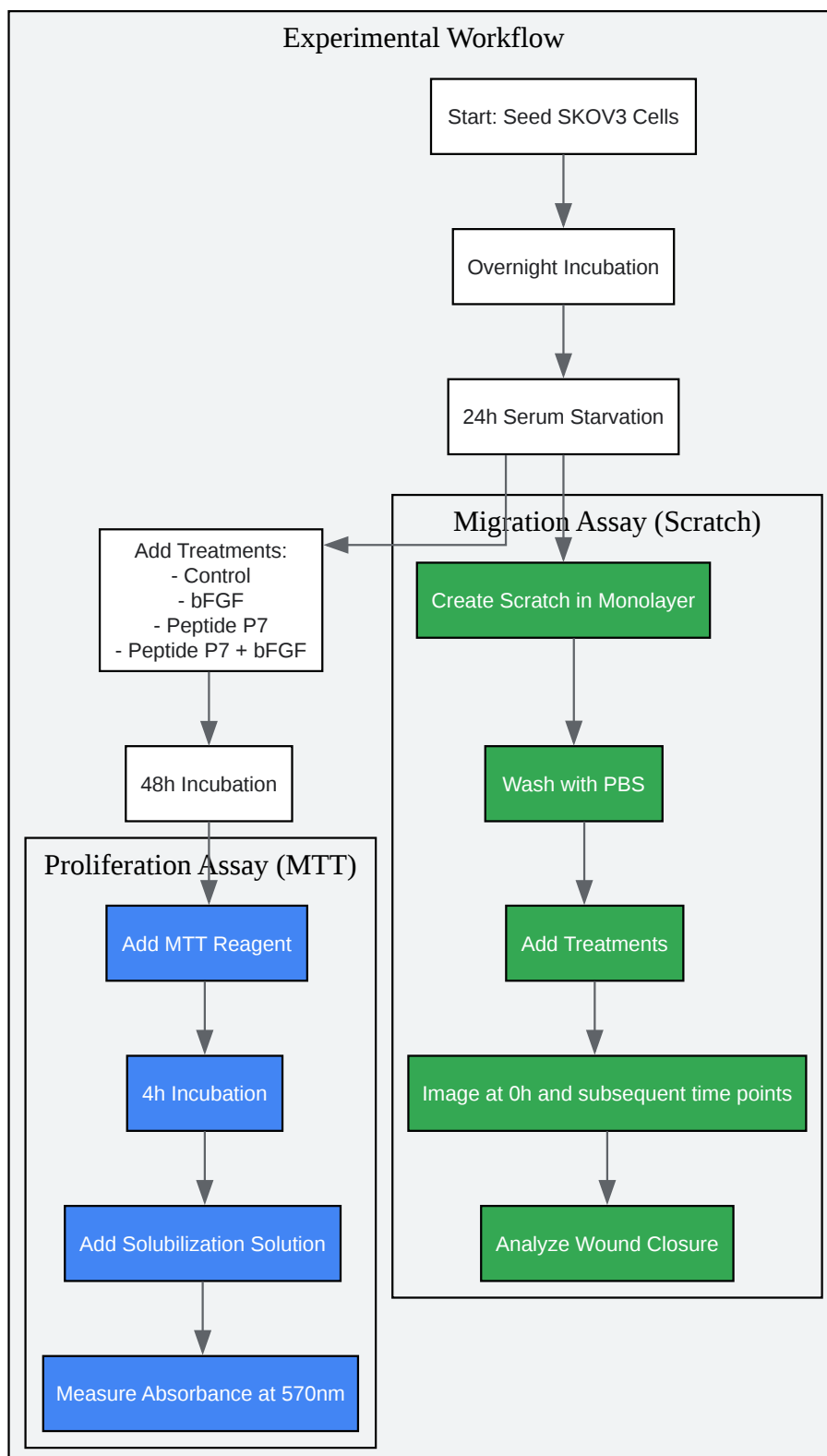
Scratch Wound Cell Migration Assay

This assay is used to evaluate the effect of Peptide P7 on the migration of bFGF-stimulated SKOV3 cells.[\[1\]](#)

- Materials:
 - SKOV3 cells
 - 6-well culture plates
 - 20 μ L pipette tip or a specialized scratch tool
 - Peptide P7 stock solution
 - bFGF stock solution
 - Serum-free culture medium
 - Phosphate-Buffered Saline (PBS)
- Procedure:
 - Seed SKOV3 cells into a 6-well plate at a density that allows them to form a confluent monolayer after 24 hours.[\[1\]](#)
 - Create a linear scratch in the center of each well using a sterile 20 μ L pipette tip.[\[1\]](#)
 - Wash the wells three times with PBS to remove detached cells.[\[1\]](#)
 - Add serum-free medium containing the following treatments to the respective wells:
 - Control: Medium only.
 - bFGF only: 10 ng/mL bFGF.[\[1\]](#)
 - Peptide P7 only: 4 μ M Peptide P7.[\[1\]](#)
 - Peptide P7 + bFGF: 4 μ M Peptide P7 + 10 ng/mL bFGF.[\[1\]](#)

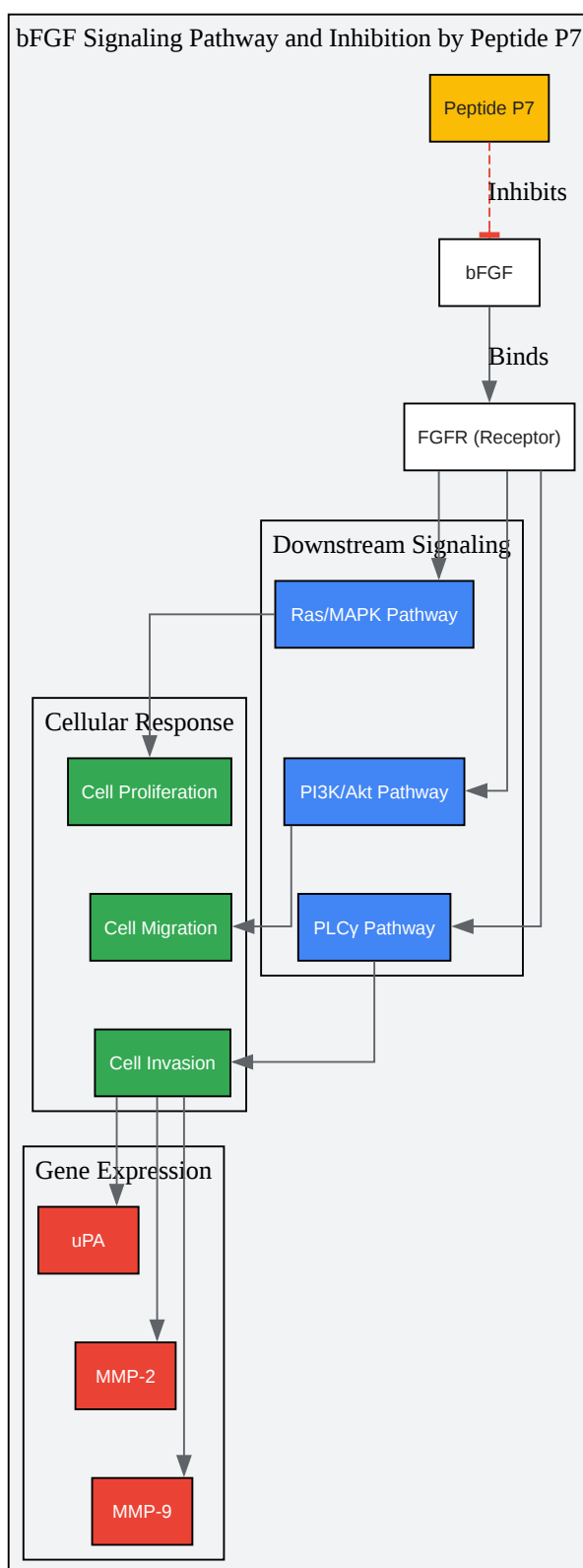
- Place the plate on a microscope with a live-cell imaging system or take images at time 0.
- Incubate the plate at 37°C and acquire images of the scratch at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
- Measure the width of the scratch at different points for each image and calculate the rate of cell migration or the percentage of wound closure over time.

Mandatory Visualizations



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Caption: Workflow for assessing Peptide P7's effect on SKOV3 cells.



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Caption: Peptide P7 inhibits bFGF signaling, reducing cancer cell proliferation and invasion.

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References

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